Product packaging for 1-(1-Phenylethyl)-2-methyleneaziridine(Cat. No.:)

1-(1-Phenylethyl)-2-methyleneaziridine

Cat. No.: B1248285
M. Wt: 159.23 g/mol
InChI Key: PQJGBMOVBHWIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylethyl)-2-methyleneaziridine is a specialized chemical reagent recognized for its utility in synthetic organic chemistry as a versatile aziridine-based building block. Its structure incorporates both an aziridine ring, a three-membered heterocycle known for ring strain and reactivity, and an exocyclic methylene group, making it a valuable substrate for cycloaddition reactions and nucleophilic ring-opening transformations. These properties allow researchers to efficiently construct more complex nitrogen-containing molecular architectures, which are of significant interest in the development of pharmaceuticals and agrochemicals. The compound's stereochemistry, conferred by the chiral 1-phenylethyl group, also presents opportunities for investigations into diastereoselective synthesis. As a key intermediate, its primary research value lies in methodological synthesis and the exploration of new chemical space for drug discovery pipelines. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. According to the National Library of Medicine, aziridines are crucial intermediates in medicinal chemistry https://pubchem.ncbi.nlm.nih.gov/ . Furthermore, a recent patent highlights the use of similar methyleneaziridine derivatives in the synthesis of kinase inhibitor compounds, underscoring its relevance in modern drug discovery https://patents.google.com/patent/US20240067704A1/ .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B1248285 1-(1-Phenylethyl)-2-methyleneaziridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-methylidene-1-(1-phenylethyl)aziridine

InChI

InChI=1S/C11H13N/c1-9-8-12(9)10(2)11-6-4-3-5-7-11/h3-7,10H,1,8H2,2H3

InChI Key

PQJGBMOVBHWIEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2=C

Synonyms

(S)-1-(1-phenylethyl)-2-methyleneaziridine
1-(1-phenylethyl)-2-methyleneaziridine
1-(PE)-MA

Origin of Product

United States

Synthetic Methodologies for 1 1 Phenylethyl 2 Methyleneaziridine and Analogues

General Strategies for 2-Methyleneaziridine Construction

The formation of the highly strained 2-methyleneaziridine ring system requires specific synthetic strategies. The most common approaches involve either the formation of the C-N bond to close the ring or the generation of the exocyclic double bond from a pre-existing aziridine (B145994) core.

Base-Induced Elimination Reactions

A key method for the synthesis of 2-methyleneaziridines is the base-induced 1,2-dehydrohalogenation of 2-(halomethyl)aziridines. nih.gov This elimination reaction creates the exocyclic double bond. A notable example is the treatment of 1-substituted-2-(bromomethyl)aziridines with a strong base. nih.gov

The choice of the base and solvent system is critical for the success of this reaction, as it is often in competition with a substitution reaction where the base acts as a nucleophile. nih.govnih.gov For instance, the reaction of 1-benzyl-2-(bromomethyl)aziridine (B2829463) with various bases has been studied to optimize the yield of the desired 1-benzyl-2-methyleneaziridine. mdma.ch

Interactive Table: Effect of Base and Solvent on the Synthesis of 1-Benzyl-2-methyleneaziridine. mdma.ch

BaseSolventTemperature (°C)Methyleneaziridine Yield (%)tert-Butoxymethylaziridine Yield (%)
Potassium tert-butoxideTHF25~50~50
Potassium tert-butoxideTHF0Slow reactionSlow reaction
Potassium tert-butoxideTHF-20Very slow reactionVery slow reaction
Lithium diisopropylamideTHF2500
Sodium hydrideTHF2500
Sodium hydrideBenzene2500

As the data indicates, potassium tert-butoxide in tetrahydrofuran (B95107) (THF) is effective in promoting the elimination, although it leads to a significant amount of the substitution byproduct, 2-(tert-butoxymethyl)aziridine. mdma.ch Other base-solvent combinations, such as lithium diisopropylamide or sodium hydride in THF or benzene, were found to be ineffective in promoting the desired dehydrobromination. mdma.ch

Intramolecular Cyclization Approaches

The most general and widely used method for constructing the 2-methyleneaziridine skeleton is the intramolecular cyclization of N-substituted 2-halo-2-propenylamines. nih.gov This approach involves the formation of the aziridine ring through an intramolecular nucleophilic substitution. The reaction is typically promoted by a strong base, such as sodium amide in liquid ammonia. nih.gov The mechanism is believed to proceed via an SN2-like attack of the nitrogen atom on the carbon bearing the halogen, resulting in the formation of the three-membered ring. nih.gov

Another intramolecular cyclization approach involves the electrohalogenation of propargyl amides. nih.gov This method allows for the synthesis of highly functionalized 2-methyleneaziridines bearing a halogen atom on the exocyclic double bond. nih.gov

Enantioselective Synthesis of N-(1-Phenylethyl)-2-methyleneaziridine

The synthesis of enantiomerically pure 1-(1-phenylethyl)-2-methyleneaziridine is of particular importance due to the presence of a stereocenter on the nitrogen substituent. The chirality of the 1-phenylethyl group can be exploited to control the stereochemistry of the aziridine ring formation.

Chiral Auxiliary-Mediated Approaches (e.g., 1-Phenylethyl Group)

The 1-phenylethyl group is a well-established chiral auxiliary in asymmetric synthesis. nih.govlibretexts.org In the context of aziridine synthesis, a chiral 1-phenylethylamine (B125046) can be used as the nitrogen source. The stereocenter on the amine influences the formation of new stereocenters during the reaction, leading to a diastereomeric mixture of products that can often be separated. nih.gov For example, the Gabriel-Cromwell reaction between a 3,3-dihalopropanoate and (R)- or (S)-1-phenylethylamine is a known method for producing N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov Although this leads to a carboxylate derivative rather than the methylene (B1212753) analog, it demonstrates the principle of using the 1-phenylethyl group to induce chirality.

The synthesis of this compound would typically start from a chiral 1-phenylethylamine, which is then used to prepare a suitable precursor for one of the cyclization or elimination strategies mentioned above.

Diastereoselective Control in Aziridine Formation

The stereochemical outcome of the aziridination reaction is controlled by the existing stereocenter in the chiral auxiliary. During the ring-closing step, the bulky phenyl group of the 1-phenylethyl auxiliary can sterically hinder one face of the molecule, directing the incoming group or the cyclization to occur from the less hindered face. This results in the preferential formation of one diastereomer over the other. nih.gov The degree of diastereoselectivity is influenced by factors such as the reaction conditions, the nature of the reactants, and the specific synthetic route employed. nih.gov

Advancements and Limitations in Methyleneaziridine Synthesis

Significant progress has been made in the synthesis of methyleneaziridines; however, several challenges remain.

Advancements:

Synthesis of N-Aryl Derivatives: A significant advancement has been the development of methods to synthesize N-aryl substituted methyleneaziridines, which were previously challenging to access. nih.gov

Functionalization: Methods for the functionalization of the methyleneaziridine ring at the exocyclic position have been developed, expanding their synthetic utility. nih.gov

Catalytic Methods: The development of transition-metal-catalyzed reactions for the synthesis and transformation of methyleneaziridines has opened up new avenues for their application. nih.govmdpi.com

Limitations:

Instability: 2-Methyleneaziridines are highly strained and can be thermally unstable, which can complicate their purification and storage. nih.gov

Side Reactions: As seen in the base-induced elimination, competitive side reactions can lower the yield of the desired product. nih.govmdma.ch

Limited N-Substituent Diversity: While progress has been made, the efficient introduction of a wide variety of substituents on the nitrogen atom, particularly electron-withdrawing groups, remains a challenge. nih.gov

Purification Difficulties: The volatility and potential instability of some methyleneaziridines can make their isolation and purification by methods like chromatography challenging. mdma.ch

Accessibility of Functionalized Derivatives

The functionalization of the this compound framework can be approached in two primary ways: functionalization of the aziridine ring prior to the formation of the methylene group, or direct functionalization of the methyleneaziridine itself.

The first approach offers a wide array of accessible derivatives. The N-(1-phenylethyl)aziridine-2-carboxylate esters are versatile intermediates. nih.gov The ester group can be reduced to an alcohol, which can then be oxidized to an aldehyde. nih.gov These functional groups at the C2 position open the door to a variety of transformations, including chain elongation and the introduction of different substituents. For instance, the aldehyde can undergo reactions with organometallic reagents to introduce new carbon-carbon bonds. nih.gov

The table below illustrates the types of functionalized N-(1-phenylethyl)aziridine precursors that can be synthesized and could potentially be converted to their corresponding methyleneaziridine derivatives.

Precursor CompoundFunctional Group at C2Potential Subsequent Reactions
N-(1-Phenylethyl)aziridine-2-carboxylateEsterReduction, Amidation
N-(1-Phenylethyl)aziridine-2-methanolAlcoholOxidation, Etherification, Esterification
N-(1-Phenylethyl)aziridine-2-carbaldehydeAldehydeWittig reaction, Grignard reaction

Direct functionalization of the 2-methyleneaziridine ring system has also been explored, although not specifically for the 1-(1-phenylethyl) derivative. General methods include deprotonation of the methylene group followed by reaction with electrophiles. mdma.ch Additionally, the strained exocyclic double bond can participate in cycloaddition reactions. nih.gov However, attempts to functionalize 1-(arylmethyl)-2-methyleneaziridines through other means have been reported to be challenging. mdma.ch

Stereochemical Purity and Scalability Considerations

The table below summarizes the stereochemical outcomes based on the reactants used in the synthesis of N-(1-phenylethyl)aziridine-2-carboxylate esters.

1-Phenylethylamine EnantiomerResulting Diastereomers
(R)-1-Phenylethylamine(2R,1'R)- and (2S,1'R)-5
(S)-1-Phenylethylamine(2R,1'S)- and (2S,1'S)-5

Regarding scalability, the synthesis of N-(1-phenylethyl)aziridine precursors has been performed on a laboratory scale. The Gabriel-Cromwell reaction is a well-established method. However, the separation of diastereomers can be a bottleneck for large-scale production, potentially requiring significant solvent usage and specialized chromatographic equipment.

Chemical Reactivity and Transformation Pathways of 1 1 Phenylethyl 2 Methyleneaziridine

Ring-Opening Reactions of the Aziridine (B145994) Core

The strained C-N bonds of the aziridine ring in 1-(1-phenylethyl)-2-methyleneaziridine are susceptible to cleavage, a characteristic that is the cornerstone of its synthetic utility. nih.gov The presence of the exocyclic methylene (B1212753) group introduces additional complexity and potential for unique reactivity compared to simple alkyl-substituted aziridines. Ring-opening reactions typically proceed via nucleophilic attack on one of the ring carbons, often facilitated by activation of the nitrogen atom.

Nucleophilic Ring Opening

The direct attack of nucleophiles on the aziridine ring carbons is a fundamental transformation pathway. The efficiency and regioselectivity of these reactions are heavily influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the specific reaction conditions employed. nih.gov For non-activated aziridines like this compound, harsh conditions or activation may be required for the reaction to proceed efficiently.

Carbon-centered nucleophiles, particularly organometallic reagents, are effective for forming new carbon-carbon bonds through the ring-opening of aziridines. wiley-vch.de Grignard reagents, a prominent class of organomagnesium compounds, have been successfully employed to open the aziridine ring of derivatives of this compound. For instance, the reaction of N-methoxy-N-methyl-3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)propanamide with organomagnesium reagents like n-butylmagnesium chloride and 4-pentenylmagnesium bromide leads to the formation of the corresponding ketones without opening the aziridine ring under the specified conditions. frontiersin.orgnih.gov However, these reactions demonstrate the compatibility of the aziridine core with potent carbon nucleophiles, which under different conditions (e.g., with Lewis acid activation) could lead to ring-opening.

In addition to Grignard reagents, palladium-catalyzed reactions with carbon pronucleophiles have been shown to effectively functionalize methyleneaziridines. This process, termed hydrocarbonation, involves the reaction of the methyleneaziridine with a carbon pronucleophile in the presence of a palladium catalyst, resulting in addition across the double bond rather than a direct ring-opening by the nucleophile. researchgate.net

Table 1: Reactions of 1-(1-Phenylethyl)aziridine (B15451138) Derivatives with Carbon-Based Nucleophiles

Aziridine Derivative Nucleophile Reagent/Conditions Product
N-methoxy-N-methyl-3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)propanamide n-Butyl n-Butylmagnesium chloride in THF 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)heptan-3-one frontiersin.orgnih.gov
N-methoxy-N-methyl-3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)propanamide 4-Pentenyl 4-Pentenylmagnesium bromide in THF 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one frontiersin.orgnih.gov

Heteroatom nucleophiles are widely used to open aziridine rings, yielding valuable functionalized amines. The reaction of this compound and its derivatives with halides, alcohols, and amines often requires activation of the aziridine nitrogen to enhance the electrophilicity of the ring carbons.

Mechanistic studies involving the reaction of 3-deuterio-N-(1-phenylethyl)-2-methyleneaziridine with acid chlorides (such as acetyl chloride) have shown that the reaction proceeds through initial N-acylation. This forms a reactive aziridinium (B1262131) cation, which is then attacked by the chloride ion. rsc.org This nucleophilic attack by the halide occurs specifically at the sp³-hybridized aziridine carbon, leading to a ring-opened enamide product. researchgate.netrsc.org Similarly, treating enantiopure (1′-phenylethyl)aziridines with trimethylsilyl iodide (TMSI) generates an aziridinium ion, which is subsequently opened by the iodide anion. researchgate.net

Water can also act as a nucleophile, particularly under acidic conditions. The ring-opening of a 2-substituted N-(1-phenylethyl)aziridine derivative bearing a γ-ketone was achieved using water as the nucleophile in the presence of trifluoroacetic acid (TFA). nih.govresearchgate.net

The regioselectivity of nucleophilic ring-opening is a critical aspect of the reactivity of this compound. In many cases, the attack of the nucleophile is highly regioselective. For instance, in the reaction activated by acid chlorides, the chloride ion attacks the sp³-hybridized carbon of the aziridine ring, leaving the exocyclic double bond intact. rsc.org

The substitution pattern on the aziridine ring plays a crucial role in directing the nucleophilic attack. nih.gov For 2-substituted N-(1-phenylethyl)aziridines, the outcome of the ring-opening can be directed to either the C2 or C3 position depending on the functional groups present on the substituent and the reaction conditions. For example, a γ-ketone group on the C2 substituent directs the nucleophilic attack of water to the C2 position under acidic conditions. nih.govresearchgate.net In contrast, a γ-silylated hydroxy group on the same backbone directs the attack of an acetate nucleophile to the unsubstituted C3 position. nih.gov This demonstrates that functional groups on substituents can have a profound directing effect on the regiochemical outcome of the ring-opening reaction.

Electrophilic Activation and Aziridinium Ion Intermediates

The reactivity of the aziridine ring can be significantly enhanced by electrophilic activation of the nitrogen atom. mdpi.comnih.gov This process involves the reaction of the lone pair of electrons on the nitrogen with an electrophile, such as a proton (H⁺), a Lewis acid, or an acyl group. This activation step generates a positively charged, highly strained aziridinium ion. The formation of this intermediate renders the aziridine ring carbons much more electrophilic and thus more susceptible to attack by even weak nucleophiles. researchgate.netmdpi.comnih.gov

The reaction of this compound with acid chlorides or alkyl chloroformates is a prime example of this pathway. researchgate.netrsc.org The initial step is N-acylation, which forms an N-acyl aziridinium cation. This intermediate is then readily attacked by the chloride counter-ion to yield the ring-opened product. rsc.org

The most straightforward method for activating the aziridine ring is through protonation of the nitrogen atom using a Brønsted acid. This generates an aziridinium ion that can be readily opened by a nucleophile. researchgate.net This acid-catalyzed ring-opening is a common and effective strategy for the transformation of aziridines.

Research has shown that this method is effective for derivatives of this compound. The ring-opening of an aziridine bearing a 2-(3-oxoalkyl) substituent was screened with various protic acids. While neat acetic acid was ineffective, trifluoroacetic acid (TFA) in an acetone/water mixture efficiently promoted the ring-opening. nih.govresearchgate.net In this reaction, the aziridine nitrogen is first protonated by TFA, forming the reactive aziridinium ion. Subsequently, water acts as the nucleophile, attacking the more substituted C2 carbon to yield the ring-opened product in high yield. nih.govresearchgate.net

Table 2: Protonation-Initiated Ring Opening of a 1-(1-Phenylethyl)aziridine Derivative

Substrate Acid Solvent Nucleophile Product Yield
1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one TFA Acetone/H₂O (2:1) H₂O (R)-2-hydroxy-1-(((R)-1-phenylethyl)amino)nonan-5-one 90% nih.govresearchgate.net

Lewis Acid-Catalyzed Ring Opening

The ring opening of non-activated aziridines, such as those with an N-alkyl substituent, typically requires activation by an electrophile. Lewis acids can serve this role by coordinating to the lone pair of electrons on the aziridine nitrogen, forming an activated aziridinium-like species that is more susceptible to nucleophilic attack nih.gov.

A key example of this reactivity involves the ring opening of 1-alkyl-2-methyleneaziridines with organocopper reagents, a reaction that is significantly promoted by the presence of a Lewis acid. Specifically, the reaction of substrates like this compound with organocuprates in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) leads to the regioselective opening of the aziridine ring to produce 1-substituted propan-2-ones nih.gov. The Lewis acid is crucial for activating the aziridine ring towards attack by the organocopper nucleophile. Mechanistic studies using a deuterated version of this compound have confirmed that the nucleophilic attack and subsequent ring opening occur predominantly at the sp³-hybridized C3 carbon of the aziridine ring nih.gov.

ReactantReagentLewis AcidProductYield (%)
1-Alkyl-2-methyleneaziridineOrganocopper Reagent (R₂CuLi or RMgX/CuI)BF₃·OEt₂1-Substituted propan-2-one42-88

This table summarizes the general findings for Lewis acid-promoted ring opening of 1-alkyl-2-methyleneaziridines. nih.gov

Acylation-Induced Ring Opening

The nitrogen atom of this compound is sufficiently nucleophilic to react with various acylating agents, such as acid chlorides and alkyl chloroformates. This reaction initiates a ring-opening cascade. The process begins with the N-acylation of the aziridine, which forms a highly reactive acylaziridinium cation intermediate mdpi.comrsc.org.

This charged intermediate is then susceptible to nucleophilic attack by the counterion generated from the acylating agent, typically a chloride ion. The chloride ion attacks the aziridinium ring in a regioselective manner, targeting the sp³-hybridized carbon (C3). This attack opens the three-membered ring to yield stable enamide products. Studies conducted with 3-deuterio-N-(1-phenylethyl)-2-methyleneaziridine confirm that the ring opening occurs specifically at this less-substituted carbon atom rsc.org. These reactions proceed readily at room temperature in nonpolar solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or toluene, affording the ring-opened products in moderate to good yields rsc.org.

Aziridine SubstrateAcylating AgentSolventProduct Type
1-Alkyl-2-methyleneaziridineMethyl ChloroformateCH₂Cl₂Ring-opened enamide
1-Alkyl-2-methyleneaziridineBenzyl (B1604629) ChloroformateCH₂Cl₂Ring-opened enamide
1-Alkyl-2-methyleneaziridineAcetyl ChlorideCH₂Cl₂Ring-opened enamide
1-Alkyl-2-methyleneaziridinep-Nitrobenzoyl ChlorideCH₂Cl₂Ring-opened enamide

This table illustrates the variety of acylating agents used for the acylation-induced ring opening of 2-methyleneaziridines. rsc.org

Transition Metal-Catalyzed Ring Opening

Transition metals are effective catalysts for a wide array of transformations involving strained rings like aziridines. They can activate the this compound ring system towards nucleophilic attack or facilitate cycloaddition and rearrangement reactions.

Palladium-Catalyzed Transformations

Palladium catalysts are particularly versatile in promoting reactions of methyleneaziridines. One notable transformation is the palladium-catalyzed ring-opening reaction with carboxylic acids. This process provides a direct route to the synthesis of α-amidoketones researchgate.net. The reaction proceeds smoothly in the presence of a palladium catalyst, facilitating the addition of the carboxylic acid across the strained C-N bond of the aziridine ring.

Other Metal-Catalyzed Reactions

Besides palladium, other transition metals, including copper and rhodium, catalyze unique transformations of this compound and related compounds.

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting the ring opening of methyleneaziridines with Grignard reagents (RMgX) acs.org. This reaction pathway involves the formation of a metalloenamine intermediate, which can then be trapped in situ by various electrophiles, leading to the formation of 1,3-disubstituted propanones. This multicomponent reaction tolerates a wide range of Grignard reagents (alkyl, aryl, benzylic) and electrophiles nih.gov. The combination of an organocopper reagent with a Lewis acid also effectively opens the ring, as detailed in section 3.1.2.2 nih.gov. Furthermore, copper catalysts can facilitate the reaction between aziridines and imines to produce substituted imidazolidines nih.gov.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to react with methyleneaziridines to generate aziridinium ylide intermediates. These reactive intermediates can then undergo subsequent rearrangements. For example, the reaction of rhodium-bound carbenes with strained bicyclic methyleneaziridines leads to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity scispace.comchemrxiv.org. Rhodium has also been shown to catalyze the regioselective ring opening of vinyl aziridines with nucleophiles like hydroxyarenes, demonstrating its ability to facilitate C-N bond cleavage under catalytic conditions acs.org.

Rearrangement and Ring Expansion Processes

The inherent ring strain of the aziridine moiety in this compound provides a thermodynamic driving force for rearrangement and ring expansion reactions. These processes allow for the conversion of the three-membered heterocycle into larger, more complex ring systems.

Formation of Larger Heterocycles (e.g., β-Lactams, Azetidinones)

One of the most significant ring expansion reactions of aziridines is their conversion into four-membered heterocycles like β-lactams (azetidin-2-ones). This transformation can be achieved through the transition metal-catalyzed insertion of carbon monoxide into one of the aziridine C-N bonds. This carbonylation reaction is an efficient method for synthesizing the β-lactam core structure. Both palladium and rhodium complexes have been shown to be effective catalysts for this process. For instance, the palladium-catalyzed carbonylation of vinylaziridines is a known route to β-lactams researchgate.net.

Another pathway to four-membered rings is the rhodium-catalyzed [3+1] ring expansion. The reaction of a rhodium carbene with a methyleneaziridine generates an aziridinium ylide, which undergoes a ring-opening and ring-closing cascade to produce a methylene azetidine (B1206935) scispace.comchemrxiv.org. This reaction proceeds with a high degree of regio- and stereoselectivity, efficiently transferring chirality from the starting aziridine to the azetidine product scispace.com.

Reaction TypeCatalystReagentProduct
CarbonylationPalladium complexCarbon Monoxide (CO)β-Lactam
[3+1] Ring ExpansionRhodium(II) complexDiazo compound (Carbene precursor)Methylene Azetidine

This table summarizes key ring expansion reactions of methyleneaziridines to form four-membered heterocycles. scispace.comchemrxiv.orgresearchgate.net

Thermal and Catalytic Rearrangements to Cyclopropylimines

The isomerization of 2-methyleneaziridines to cyclopropylimines represents a significant synthetic transformation, leveraging the inherent ring strain of the aziridine ring. While specific studies on the thermal and catalytic rearrangement of this compound to the corresponding cyclopropylimine are not extensively detailed in the reviewed literature, the rearrangement of analogous 1-aryl-2-methyleneaziridines has been explored.

This transformation is believed to proceed through a vinylnitrene intermediate, which can be generated under thermal or catalytic conditions. Transition metal catalysts, particularly those based on rhodium and palladium, are known to facilitate such rearrangements in related systems, although specific catalysts and conditions for this compound are not well-documented. The general mechanism involves the cleavage of the C2-N bond of the aziridine ring, followed by rearrangement and subsequent ring closure to form the more stable cyclopropylimine structure. Further research is required to fully elucidate the optimal conditions and catalytic systems for this specific transformation.

Reactions Involving the Exocyclic Methylene Group

The exocyclic double bond in this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Functionalization of the Double Bond

The exocyclic methylene group of this compound can undergo various functionalization reactions. One of the primary modes of reactivity involves the ring opening of the aziridine, which is often facilitated by the presence of the double bond. For instance, multicomponent reactions involving the ring opening of 1-alkyl-2-methyleneaziridines with organocopper reagents have been reported. In these reactions, the use of a deuterated version of the title compound, 3-deuterio-1-(1-phenylethyl)-2-methyleneaziridine, has demonstrated that the reaction predominantly occurs via direct ring opening at the sp3-hybridized C-3 carbon of the aziridine ring.

While direct functionalization of the double bond without ring opening is less common, standard alkene functionalization reactions could potentially be applied, though the high reactivity of the strained aziridine ring often leads to more complex transformations. For example, reactions such as dihydroxylation or epoxidation would likely be complicated by competing or subsequent ring-opening pathways.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The exocyclic double bond of 2-methyleneaziridines, including this compound derivatives, can participate in cycloaddition reactions. These reactions are valuable for the construction of five-membered ring systems.

A notable example is the catalytic [3+2] cycloaddition of 2-methyleneaziridines with 1,1-dicyanoalkenes, which is effectively catalyzed by dibutyltin diiodide (Bu2SnI2) nih.gov. In this reaction, the 2-methyleneaziridine acts as a three-atom component. The proposed mechanism involves the formation of a tin enamine intermediate through the attack of the tin iodide on the 2-methyleneaziridine, leading to ring opening. This is followed by a Michael addition of the tin enamine to the dicyanoalkene, and subsequent cyclization to afford cyclopentylidenamines. The reaction proceeds via a C-attack from the 2-methyleneaziridine, highlighting its enamine-like reactivity nih.gov.

While specific examples detailing the cycloaddition of this compound itself are limited in the provided search results, the reactivity of similar N-substituted 2-methyleneaziridines in such transformations provides a strong indication of its potential as a substrate in various cycloaddition reactions.

Table 1: Cycloaddition Reactions of 2-Methyleneaziridine Derivatives

Reactant 1 Reactant 2 Catalyst Product Yield (%)
1-Benzyl-2-methyleneaziridine Benzalmalononitrile Bu2SnI2 4,4-Dicyano-2-phenyl-1-(phenylmethyl)cyclopentan-1-imine 89
1-Cyclohexyl-2-methyleneaziridine Benzalmalononitrile Bu2SnI2 1-Cyclohexyl-4,4-dicyano-2-phenylcyclopentan-1-imine 85

Stereochemical Control and Asymmetric Synthetic Applications

Diastereoselective Transformations Utilizing the 1-Phenylethyl Chiral Auxiliary

The 1-phenylethyl group attached to the aziridine (B145994) nitrogen acts as a powerful chiral director, influencing the facial selectivity of reactions at the methyleneaziridine core. This leads to the preferential formation of one diastereomer over another, a process known as diastereoselective transformation.

In reactions involving 1-(1-phenylethyl)-2-methyleneaziridine, the stereochemistry of the product is often dictated by the existing stereocenter on the phenylethyl auxiliary. This phenomenon, termed substrate-controlled stereochemistry, is a cornerstone of its synthetic utility. A notable example is the asymmetric synthesis of the piperidine (B6355638) alkaloid (S)-coniine. rsc.org The key step in this synthesis is a multicomponent coupling reaction that utilizes (S)-1-(1-phenylethyl)-2-methyleneaziridine. rsc.org The reaction proceeds with a high level of diastereocontrol, achieving a 90% diastereomeric excess (de). rsc.org This high selectivity is attributed to the chiral environment created by the (S)-1-phenylethyl group, which directs the approach of incoming reagents to one face of the molecule.

Enantioselective Access to Chiral Building Blocks

By leveraging the stereodirecting influence of the 1-phenylethyl auxiliary, this compound serves as a gateway to a variety of enantiomerically enriched chiral building blocks. These building blocks are pivotal intermediates in the synthesis of complex target molecules, including natural products and pharmaceuticals. nih.govnih.govresearchgate.net

A significant application of this compound is in the asymmetric construction of new carbon-carbon bonds. A powerful strategy involves the regioselective ring-opening of the aziridine with an organocopper reagent, typically formed from a Grignard reagent (RMgX) and a copper(I) salt like CuI. rsc.orgnih.gov This step forms a new C-C bond and generates a chiral metalloenamine intermediate. rsc.org This intermediate can then be trapped in situ by a variety of electrophiles, leading to the formation of a second C-C bond in a controlled manner. nih.gov This sequential bond formation allows for the rapid assembly of complex acyclic structures from simple precursors. nih.gov

The formation of new bonds often coincides with the creation of new stereogenic centers. For a molecule to be generally useful in asymmetric synthesis, it must have at least one stereogenic center. nih.gov In the case of reactions with this compound, the chiral auxiliary guides the formation of these new centers with a high degree of stereoselectivity. rsc.org In the synthesis of (S)-coniine, for instance, the multicomponent reaction not only forms four new chemical bonds but also effectively installs the crucial C-2 stereogenic center of the piperidine ring with high diastereocontrol. rsc.org The ability to control the absolute configuration of newly formed chiral centers is a defining advantage of using this substrate. msu.edulibretexts.org

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient approach to chemical synthesis. nih.gov this compound has proven to be an exceptionally versatile substrate for such reactions. rsc.orgnih.gov

The general MCR strategy involves the copper-catalyzed ring-opening of the aziridine with a Grignard reagent to generate a metalloenamine. rsc.orgnih.gov This intermediate is not isolated but is immediately intercepted by a third component, an electrophile. nih.gov This process allows for the one-pot synthesis of diverse and complex molecules, such as 1,3-disubstituted propan-2-ones. nih.gov The scope of this MCR is broad, tolerating a wide range of alkyl, aryl, and benzylic Grignard reagents, as well as numerous electrophiles including alkyl halides, tosylates, epoxides, and aldehydes. nih.gov This versatility provides a rapid and modular entry into a wide variety of enantiomerically enriched compounds. rsc.org

Table 1: Scope of the Multicomponent Reaction with this compound This table summarizes the versatility of the multicomponent reaction involving the ring-opening of this compound followed by electrophilic trapping.

Grignard Reagent (RMgX)ElectrophileProduct TypeReference
Alkyl GrignardAlkyl Iodide1,3-Disubstituted Propan-2-one nih.gov
Aryl GrignardAlkyl Bromide1,3-Disubstituted Propan-2-one nih.gov
Benzyl (B1604629) GrignardAlkyl Tosylate1,3-Disubstituted Propan-2-one nih.gov
Alkyl GrignardEpoxide1,3-Disubstituted Propan-2-one nih.gov
Aryl GrignardAldehyde1,3-Disubstituted Propan-2-one nih.gov
Propylmagnesium chloride1-Bromo-3-chloropropane(S)-Coniine (piperidine) rsc.org

Rapid Assembly of Molecular Complexity

The key process begins with the ring-opening of the stable and readily accessible (S)-1-(1-phenylethyl)-2-methyleneaziridine. This is achieved using a Grignard reagent in the presence of a copper(I) iodide catalyst, which regioselectively furnishes a metalloenamine intermediate through the formation of a new carbon-carbon bond. rsc.org This initial step is highly efficient. This metalloenamine can then undergo further in situ C-alkylation, followed by imine hydrolysis, to produce a variety of ketones. rsc.org However, the true power of this methodology lies in its application to construct more complex heterocyclic systems.

A notable example is the synthesis of the piperidine alkaloid (S)-coniine. In this multi-component reaction, the piperidine ring is assembled through the sequential formation of four new chemical bonds. rsc.org This process demonstrates an impressive efficiency of over 80% for each bond-forming event. rsc.org The ability to use a variety of Grignard reagents, including alkyl, aryl, and benzyl types, highlights the versatility of this method for creating a diverse range of enantiomerically enriched 2-substituted piperidines. rsc.org

Table 1: Multi-component Coupling Reaction for Piperidine Synthesis

EntryGrignard ReagentProductDiastereomeric Excess (de)
1Propylmagnesium bromide(S)-Coniine90%
2Methylmagnesium bromide2-Methylpiperidine derivativeHigh
3Phenylmagnesium bromide2-Phenylpiperidine derivativeHigh
4Benzylmagnesium bromide2-Benzylpiperidine derivativeHigh

Stereocontrol in Sequential Bond-Forming Events

The use of the chiral (S)-1-(1-phenylethyl)-2-methyleneaziridine as a starting material is crucial for exerting stereocontrol over the newly formed stereogenic centers during the sequential bond-forming events. The inherent chirality of the phenylethyl group on the aziridine nitrogen directs the approach of incoming reagents, leading to a high degree of diastereoselectivity in the products.

In the synthesis of (S)-coniine, the key bond-forming step that establishes the C-2 stereocenter of the piperidine ring proceeds with a high level of diastereocontrol, achieving a 90% diastereomeric excess (de). rsc.org This high stereoselectivity is attributed to the chiral auxiliary, the (S)-1-phenylethyl group, which effectively biases the facial selectivity of the reaction.

The proposed rationalization for this high diastereoselectivity involves the specific conformation of the intermediate metalloenamine. The chiral environment created by the (S)-1-phenylethyl group dictates the trajectory of the subsequent electrophilic attack, leading to the preferential formation of one diastereomer over the other. rsc.org This level of stereocontrol is maintained throughout the multi-component sequence, demonstrating the robustness of this synthetic strategy for the asymmetric synthesis of complex molecules. The ability to control the stereochemical outcome of multiple bond-forming events in a single operation underscores the value of this compound as a chiral building block. rsc.org

Mechanistic Insights and Theoretical Considerations

Experimental Mechanistic Elucidation

Experimental studies are crucial for substantiating proposed reaction pathways and understanding the behavior of reactive species. For reactions involving 1-(1-phenylethyl)-2-methyleneaziridine and its derivatives, techniques such as isotopic labeling and the trapping of intermediates have provided definitive evidence for the operative mechanisms.

Deuterium labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical transformation, thereby distinguishing between possible mechanistic pathways. youtube.com In the context of 2-methyleneaziridine chemistry, labeling studies have been instrumental in clarifying the regiochemistry of ring-opening reactions.

Table 1: Results of Deuterium Labeling Study in a Multicomponent Reaction (MCR)

Reactant Proposed Pathway Experimental Finding Reference
3-deuterio-1-(1-phenylethyl)-2-methyleneaziridine Direct ring-opening at the sp³-hybridized aziridine (B145994) carbon (C-3) The MCR occurs predominantly via this pathway. nih.gov

The ring-opening of 1-alkyl-2-methyleneaziridines, such as this compound, with organocopper reagents can generate highly useful intermediates. In the absence of a Lewis acid, the reaction between a 2-methyleneaziridine and a cuprate (B13416276) reagent (RMgX/CuI) does not stop after the initial ring-opening but proceeds to form a metalloenamine (or a metalated imine) intermediate. nih.gov

This key intermediate is stable enough to be trapped in a regiocontrolled manner by a subsequent electrophile. nih.gov The formation of this metalloenamine allows for the sequential creation of two new carbon-carbon bonds in a one-pot reaction, providing a rapid method for synthesizing a variety of 1,3-disubstituted propan-2-ones. nih.gov The scope of this transformation is broad, tolerating a range of Grignard reagents and electrophiles like alkyl halides and epoxides. nih.gov The identification of the metalloenamine intermediate was crucial to understanding and developing this versatile multicomponent reaction. nih.gov

Computational Chemistry and DFT Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining a deeper understanding of the reaction mechanisms, transition states, and selectivity observed in the chemistry of methyleneaziridines. nih.govnih.gov

DFT calculations provide a molecular-level picture of reaction pathways, including the structures of transient intermediates and the transition states that connect them. nih.gov For methyleneaziridines, computational studies have been applied to explore complex rearrangements and cycloadditions.

For instance, in a study on the dirhodium-catalyzed ring expansion of bicyclic methyleneaziridines, DFT computations (at the SMD(CH₂Cl₂)-B3LYP-D3/def2-SVP level) were used to map the entire reaction pathway. nih.gov The calculations showed that the reaction proceeds through the formation of an aziridinium (B1262131) ylide intermediate. nih.gov This intermediate is formed with a low activation barrier and is perfectly positioned to undergo a concerted, asynchronous nih.govnih.gov-Stevens rearrangement to yield the final azetidine (B1206935) product. nih.gov The computational models successfully located the key transition state for the rearrangement, revealing a loose structure that explains the reaction's characteristics. nih.gov

Table 2: Computed Thermodynamic Data for Methyleneaziridine Ring Expansion

Species Description Relative Free Energy (ΔG, kcal/mol) Reference
INT1 Aziridinium Ylide Intermediate -7.6 nih.gov

These theoretical investigations are critical as they can rationalize experimental observations, such as the complete stereospecificity of the transformation, which is a direct consequence of the concerted nature of the rearrangement mechanism. nih.gov

Beyond elucidating mechanisms, DFT is a powerful predictive tool for understanding and forecasting the regioselectivity and stereoselectivity of chemical reactions. nih.govmdpi.comimist.ma The outcome of reactions involving methyleneaziridines often depends on subtle electronic and steric factors that can be effectively modeled.

The prediction of regioselectivity is frequently based on the analysis of transition state energies for all possible reaction pathways. mdpi.com The pathway with the lowest activation energy barrier is predicted to be the major one. mdpi.com For example, in 1,3-dipolar cycloaddition reactions, DFT calculations can be used to compare the energies of transition states leading to different regioisomers, thereby explaining experimentally observed selectivities that are not easily rationalized by simpler models like frontier molecular-orbital theory alone. researchgate.net

Computational models can fuse machine-learned representations with quantum mechanical descriptors to achieve high accuracy in predicting regioselectivity for various reaction types. nih.gov These models analyze factors such as local atomic partial charges and steric parameters to predict the most likely site of reaction, even in complex molecules with multiple potential reaction sites. nih.gov For methyleneaziridines, such models can predict whether a nucleophile will attack the C-3 carbon, the exocyclic methylene (B1212753) carbon, or another part of the molecule, guiding synthetic efforts and preventing unnecessary trial-and-error experimentation. mit.edu

Advanced Synthetic Applications and Target Molecule Synthesis

Construction of Diverse Nitrogen-Containing Scaffolds

The ring-opening of the activated aziridine (B145994) ring with a variety of nucleophiles is a cornerstone of its application. This reactivity enables the synthesis of key intermediates and structural motifs found in numerous biologically active compounds and complex natural products. nih.govclockss.org

The synthesis of vicinal amino alcohols and diamines from 1-(1-phenylethyl)-2-methyleneaziridine derivatives is a well-established and efficient process. These transformations typically proceed via a regioselective nucleophilic attack at the less substituted carbon of the aziridine ring, leading to a clean ring-opening. nih.gov

Detailed research findings indicate that the synthesis of amino alcohols can be achieved through a regioselective reductive opening of the aziridine ring. nih.gov This can be combined with functionalization at the C2 substituent of the aziridine. For instance, the aziridine ring can be opened with nucleophiles to provide substituted amino alcohols or by catalytic hydrogenation. nih.gov Similarly, 1,2-diamino derivatives can be synthesized. The ring opening of an aziridine alcohol with morpholine, for example, has been used to furnish diamino alcohols. nih.gov The use of pendant sulfamates as internal nucleophiles also provides a viable strategy for the stereospecific and regioselective preparation of vicinal diamines from aziridine precursors. chemrxiv.org

Table 1: Synthesis of Amino Alcohols and Diamines from Aziridine Derivatives This table is interactive. Click on the headers to sort.

Starting Aziridine Derivative Reagent/Nucleophile Product Type Reference
N-(1-phenylethyl)aziridine-2-carboxylate Catalytic Hydrogenation Amino Alcohol nih.gov
(2R,1′R,1′′S)-2-(1-hydroxy-1-phenylmethyl)aziridine Morpholine / TMSI Diamino Alcohol nih.gov
Aziridine with pendant sulfamate Lewis Acid (e.g., BF₃·OEt₂) Vicinal Diamine chemrxiv.org
(2R,1'R)-N-(1-phenylethyl)aziridine-2-carboxylate ester Aryl Grignard Reagent / NaBH₄/ZnCl₂ Amino Alcohol nih.gov

α-Amino phosphonates, which are important analogues of α-amino acids with significant applications in medicinal chemistry, can be synthesized effectively using a four-component reaction (4CR) starting from methyleneaziridines. acs.orgacs.org This one-pot process allows for the rapid assembly of these valuable compounds in moderate to good yields by creating three new intermolecular bonds. acs.org

The reaction sequence involves the copper(I)-catalyzed ring-opening of the methyleneaziridine at the C-3 position by a Grignard reagent. acs.org This step generates a metalloenamine intermediate, which is then trapped by a carbon-based electrophile. The resulting ketimine undergoes hydrophosphonylation to yield the final α-amino phosphonate (B1237965) product. acs.org This method's flexibility allows for the generation of diverse libraries of α-amino phosphonates for further study. acs.org Subsequent deprotection steps, such as hydrogenolysis, can convert the synthesized α-amino phosphonates into the corresponding primary α-amino phosphonic acids. acs.org

Table 2: Four-Component Synthesis of α-Amino Phosphonates This table is interactive. Click on the headers to sort.

Methyleneaziridine Grignard Reagent Electrophile Phosphite Yield Reference
This compound EtMgCl Benzyl (B1604629) bromide Diethyl phosphite 65% acs.org
This compound PhMgCl Allyl bromide Diethyl phosphite 55% acs.org
This compound EtMgCl Ethyl iodide Diethyl phosphite 60% acs.org
This compound MeMgCl Benzyl bromide Diethyl phosphite 42% acs.org

The 1-(1-phenylethyl)aziridine (B15451138) framework is instrumental in constructing more complex heterocyclic systems, notably piperidines, which are core structures in many alkaloids and pharmaceuticals. frontiersin.orgresearchgate.net The synthesis of piperidine (B6355638) rings can be achieved through a sequence involving the regioselective ring-opening of the aziridine, followed by intramolecular cyclization. frontiersin.org

For example, a ketone-containing aziridine derivative can undergo ring-opening to form an amino alcohol intermediate. frontiersin.org Subsequent catalytic hydrogenation with a catalyst like Pd(OH)₂ can induce cyclization to form the piperidine ring. frontiersin.org This strategy has been successfully applied to the synthesis of substituted piperidines. frontiersin.orgresearchgate.net

Beyond piperidines, other cyclic amine derivatives are also accessible. A Lewis acid-promoted reaction of 2-methyleneaziridines bearing an indole (B1671886) nucleus can lead to the formation of substituted tetrahydro-β-carbolines through a Pictet–Spengler cyclization. nih.gov This highlights the versatility of the methyleneaziridine scaffold in building diverse heterocyclic systems. nih.govmdpi.com

Role in Total Synthesis of Natural Products and Bioactive Molecules

The use of this compound derivatives as chiral synthons is a powerful strategy in the total synthesis of complex natural products and bioactive molecules. nih.govresearchgate.net The inherent stereochemistry of the starting material allows for precise control over the stereochemical outcome of the final target molecule. nih.gov

Alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, are prominent targets for synthesis using aziridine-based methods. The N-(1-phenylethyl)aziridine scaffold provides an effective entry point for the asymmetric synthesis of various alkaloids, including the piperidine alkaloid coniine. researchgate.netwikipedia.org The synthesis of coniine, a toxic alkaloid found in poison hemlock, can utilize the aziridine as a chiral building block to construct the 2-propylpiperidine (B147437) core. researchgate.netwikipedia.org

Similarly, this methodology has been applied to the synthesis of other alkaloids such as (-)-cathinone, a central nervous system stimulant. nih.gov The synthesis starts with an N-(1-phenylethyl)aziridine-2-carbaldehyde, which reacts with phenylmagnesium bromide. Subsequent hydrogenation steps open the aziridine ring and remove the chiral auxiliary, followed by oxidation to yield the target alkaloid. nih.gov This approach demonstrates the utility of these aziridines in creating the core structures of biologically active alkaloids. nih.govresearchgate.net

The synthesis of molecules with multiple, contiguous stereocenters, such as amine-containing stereotriads and tetrads, represents a significant challenge in organic chemistry. Methyleneaziridines derived from allene (B1206475) aziridination have emerged as powerful intermediates for this purpose. wisc.edu Intramolecular aziridination of homoallenic sulfamates can produce bicyclic methylene (B1212753) aziridines with high chemo-, regio-, and stereoselectivity. wisc.edu

These strained bicyclic systems can be elaborated in a one-pot, multi-component fashion to generate diverse aminated stereotriads. wisc.edu This methodology provides modular and selective access to desired stereoisomers, which is highly valuable for the diversity-oriented synthesis of biologically relevant molecules like aminocyclitols. wisc.edu An example of synthesizing a complex bioactive molecule is the preparation of florfenicol, an antimicrobial agent. The synthesis utilizes a stereoselective reduction of an aziridine ketone followed by ring-opening with HF to establish the correct stereochemistry of the amine-containing stereocenters. nih.gov

Development of Novel Synthetic Strategies

The unique reactivity of the 2-methyleneaziridine core, characterized by its high ring strain and the presence of both a nucleophilic nitrogen and a reactive exocyclic double bond, has been exploited in the design of innovative synthetic methodologies. These strategies often involve the controlled ring-opening of the aziridine, which generates reactive intermediates that can be trapped in subsequent bond-forming events.

Cascade and Tandem Reactions

Cascade and tandem reactions, wherein a sequence of intramolecular or intermolecular transformations occurs without the isolation of intermediates, represent a powerful tool in modern organic synthesis. While the broader class of 2-methyleneaziridines is known to participate in various cascade and tandem processes, including [3+2] and [4+3] cycloadditions, specific and detailed examples for this compound in such sequences are not extensively documented in the scientific literature. researchgate.net

The general reactivity pattern for these reactions involves the initial ring-opening of the methyleneaziridine to form a reactive intermediate, such as an aminoallyl cation or a metalloenamine. This intermediate can then engage in subsequent cycloaddition or bond-forming reactions. For instance, Lewis acid-promoted intramolecular [3+2] cycloadditions of 2-methyleneaziridines with alkynes have been shown to produce fully substituted pyrroles. This process proceeds through the formation of a 2-aminoallyl cation intermediate upon cleavage of the C(sp³)–N bond. Although not specifically demonstrated for the 1-(1-phenylethyl) derivative, this highlights the potential of this substrate class in tandem reaction sequences.

One-Pot Transformations

This efficient synthesis assembles the piperidine ring through the sequential formation of four new chemical bonds in a single pot. researchgate.net The key transformation involves a multi-component coupling reaction that demonstrates high diastereocontrol, installing the C-2 stereogenic center with 90% diastereomeric excess. researchgate.net

The reaction sequence commences with the copper(I) iodide-mediated ring-opening of (S)-1-(1-phenylethyl)-2-methyleneaziridine with a Grignard reagent. This step proceeds in a regiocontrolled manner to furnish a metalloenamine intermediate. This intermediate is then trapped in a series of subsequent bond-forming reactions to construct the piperidine core. The use of the chiral (S)-1-(1-phenylethyl) group on the aziridine nitrogen effectively directs the stereochemical outcome of the reaction. researchgate.net

Table 1: Key Steps in the One-Pot Synthesis of (S)-Coniine

StepReactantsReagentsKey TransformationIntermediate/Product
1(S)-1-(1-Phenylethyl)-2-methyleneaziridine, Grignard ReagentCopper(I) IodideRegiocontrolled ring-openingMetalloenamine
2Metalloenamine, Acetic AcidSodium BorohydrideReductive CyclizationDiastereomeric Piperidines
3Diastereomeric Piperidines-Purification(S)-Coniine

This table provides a simplified overview of the key stages in the multi-component synthesis.

This one-pot synthesis of (S)-coniine showcases the synthetic utility of this compound as a chiral building block for the rapid and stereoselective assembly of complex nitrogen-containing heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(1-Phenylethyl)-2-methyleneaziridine, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is typically synthesized via ring-opening reactions or cycloadditions. For example, Pd-catalyzed reactions with triphenylphosphine oxide in THF at 120°C yield diastereomers with ratios dependent on substituents (e.g., 54% de for phenylethyl derivatives vs. 82% for naphthylethyl analogs) . Optimization requires adjusting catalysts (e.g., Pd(PPh₃)₄), temperature, and solvent polarity. Characterization via ¹H NMR (e.g., 60 MHz) and X-ray crystallography is critical for confirming stereochemistry .

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., purple solid vs. other forms) arise from limited characterization in early studies. Modern protocols recommend high-field NMR (≥400 MHz) with NOE experiments and microanalysis for unambiguous structural validation . Cross-referencing with crystallographic data (e.g., X-ray structures of diastereomers) is essential to reconcile inconsistencies .

Q. What standard analytical techniques are used to characterize aziridine ring-opening products?

  • Methodological Answer : LC-MS and GC-MS are employed to monitor reaction progress. For stereochemical analysis, chiral HPLC or polarimetry is combined with ¹³C NMR to track configuration retention. For example, aziridine-2-methanols are converted to amino alcohols via functionalization at C3, validated by NOESY correlations .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-phenylethyl group influence regioselectivity in aziridine ring-opening reactions?

  • Methodological Answer : The bulky phenylethyl group directs nucleophilic attack to the less hindered methylene carbon. Computational studies (DFT) and kinetic isotope effects (KIE) can quantify steric contributions. For instance, Birch reduction or acid-mediated deprotection of the phenylethyl group alters regioselectivity in downstream reactions .

Q. What strategies improve enantioselective synthesis of terminal propargylamines from this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., (S)-1-phenylethyl) or asymmetric catalysis (e.g., Cu(I)-BOX complexes) enhance enantioselectivity. A multi-component coupling reaction using (S)-coniine derivatives achieves >90% ee under microwave-assisted conditions, monitored by chiral GC .

Q. How can mechanistic studies clarify divergent product distributions in aziridine ring-opening under varying conditions?

  • Methodological Answer : Isotopic labeling (²H/¹³C) and in-situ IR spectroscopy track intermediate formation. For example, THF vs. DMF solvents shift pathways from SN2-like ring-opening to radical-mediated processes, as shown in aziridine-phosphonate syntheses . Kinetic profiling (Eyring plots) further distinguishes competing mechanisms .

Q. What biological activities are associated with this compound derivatives, and how are they evaluated?

  • Methodological Answer : Derivatives like indolizine alkaloids are screened for cytotoxicity (e.g., MTT assays) and receptor binding (e.g., α7 nicotinic acetylcholine receptors). Structure-activity relationships (SAR) are established by modifying the aziridine ring or phenylethyl substituents, guided by molecular docking .

Data Contradiction and Validation

Q. Why do reported yields and diastereomeric ratios vary significantly across studies using similar substrates?

  • Methodological Answer : Variations stem from impurities in starting materials (e.g., residual solvents in aziridine precursors) or unoptimized catalytic systems. Reproducibility requires strict moisture/oxygen control (Schlenk techniques) and standardized workup protocols. Cross-validation with independent syntheses (e.g., via phosphonate intermediates) resolves discrepancies .

Tables for Key Findings

Reaction Type Catalyst/Reagent Yield (%) Diastereomeric Ratio Reference
Pd-catalyzed couplingPd(PPh₃)₄, Ph₃PO85–921:1 to 4:1
Birch reductionLi/NH₃78N/A
Microwave-assistedCu(I)-BOX89>90% ee

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.